

Hexacarbonyltungsten Synthesis via Reductive Carbonylation: An In-depth Technical Guide

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Compound of Interest

Compound Name: Hexacarbonyltungsten

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Abstract

This technical guide provides a comprehensive overview of the synthesis of **hexacarbonyltungsten** ($\text{W}(\text{CO})_6$) through reductive carbonylation. This organometallic compound is a vital precursor in various chemical applications, including catalysis and chemical vapor deposition. This document details the underlying principles of its synthesis, presents a comparative analysis of different synthetic methodologies, and offers detailed experimental protocols. The guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, providing the necessary information to safely and efficiently synthesize **hexacarbonyltungsten**.

Introduction

Hexacarbonyltungsten, $\text{W}(\text{CO})_6$, is a colorless, volatile, and relatively air-stable crystalline solid.^[1] It is a key starting material in organotungsten chemistry and finds applications as a catalyst or catalyst precursor in reactions such as alkene metathesis and desulfurization of organosulfur compounds.^[1] The primary industrial and laboratory synthesis of **hexacarbonyltungsten** is achieved through a process known as reductive carbonylation.^[1] This method involves the reduction of a tungsten halide, typically tungsten hexachloride (WCl_6), in the presence of a reducing agent and under a carbon monoxide (CO) atmosphere.^{[1][2]}

This guide will explore the nuances of this synthetic approach, with a focus on providing practical, actionable information for laboratory and pilot-scale production.

The Principle of Reductive Carbonylation

Reductive carbonylation is a chemical process in which a metal halide is reduced to a lower oxidation state in the presence of carbon monoxide, which then acts as a ligand to form a metal carbonyl complex. In the case of **hexacarbonyltungsten** synthesis from tungsten hexachloride, the overall reaction can be generalized as follows:



The choice of reducing agent is critical to the success of the synthesis, influencing reaction conditions, yield, and safety considerations. Commonly employed reducing agents include powdered metals such as magnesium, zinc, and aluminum, as well as organometallic reagents and other metal carbonyls.^[1]

Comparative Analysis of Reductive Carbonylation Methodologies

Several variations of the reductive carbonylation of tungsten hexachloride have been reported, primarily differing in the reducing agent employed. The selection of a specific methodology often depends on factors such as cost, safety, available equipment, and desired product purity. The following table summarizes quantitative data from various reported synthetic routes.

Starting Material	Reducing Agent	Solvent	Temperature (°C)	CO Pressure (MPa)	Reaction Time (h)	Yield (%)	Reference
WCl ₆	Carbonyl Iron Powder & Pentacarbonyl Iron	Anhydrous Diethyl Ether	45	15	8	~83	[3]
WCl ₆	Carbonyl Iron Powder & Pentacarbonyl Iron	Anhydrous Diethyl Ether	50	10	5	~72	[3]
WCl ₆	Carbonyl Iron Powder & Pentacarbonyl Iron	Anhydrous Acetone	35	12	6	~68	[3]
WCl ₆	Magnesium, Zinc, or Aluminum Powder	Not Specified	Not Specified	Pressurized	Not Specified	Not Specified	[1]
Active Tungsten Metal	(Direct Carbonylation)	-	>250	>15	>12	<35	[4]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of **hexacarbonyltungsten** using a combination of carbonyl iron powder and pentacarbonyl iron as the reducing agent, based on a patented method.^[3] This method has been selected due to the availability of detailed procedural information and high reported yields.

4.1. Safety Precautions

- **Carbon Monoxide:** Carbon monoxide is a colorless, odorless, and highly toxic gas. All operations involving high-pressure carbon monoxide must be conducted in a well-ventilated fume hood with appropriate gas monitoring equipment. The use of a high-pressure reactor (autoclave) is mandatory.
- **Pentacarbonyl Iron:** Pentacarbonyl iron is a highly toxic and volatile liquid. It should be handled with extreme caution in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
- **Tungsten Hexachloride:** Tungsten hexachloride is corrosive and moisture-sensitive. It should be handled in a dry atmosphere (e.g., a glove box or under an inert gas).
- **Solvents:** Anhydrous solvents are required for this reaction. Ensure that all solvents are properly dried before use.

4.2. Equipment

- High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.
- Schlenk line or glove box for handling air- and moisture-sensitive reagents.
- Distillation and sublimation apparatus.

4.3. Reagents

- Tungsten hexachloride (WCl_6)
- Carbonyl iron powder

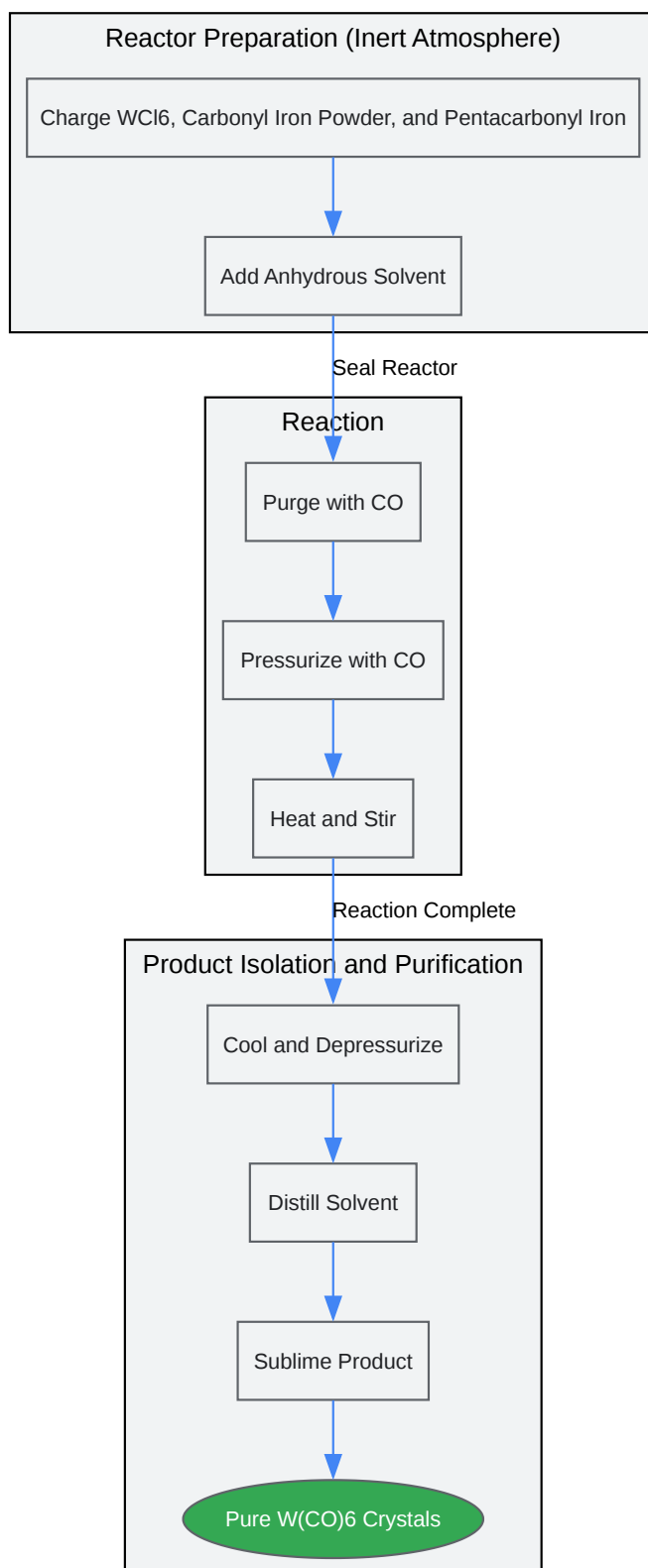
- Pentacarbonyl iron ($\text{Fe}(\text{CO})_5$)
- Anhydrous diethyl ether or anhydrous acetone
- High-purity carbon monoxide (CO) gas

4.4. Procedure

- **Reactor Preparation:** In a dry and inert atmosphere, charge the high-pressure reactor with tungsten hexachloride, carbonyl iron powder, and pentacarbonyl iron.
- **Solvent Addition:** Add the anhydrous organic solvent to the reactor.
- **System Purge:** Seal the reactor and purge the system with carbon monoxide gas three times to remove any residual air.
- **Pressurization:** Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10-15 MPa).
- **Reaction:** Begin stirring and heat the reactor to the specified temperature (e.g., 35-50 °C). Maintain the pressure and temperature for the duration of the reaction (e.g., 5-8 hours).
- **Cooling and Depressurization:** After the reaction is complete, cool the reactor to room temperature and slowly vent the excess carbon monoxide in a safe manner.
- **Product Isolation:** Open the reactor and transfer the reaction mixture to a distillation apparatus.
- **Purification:** The crude product can be purified by distillation to remove the solvent, followed by sublimation to obtain colorless crystals of **hexacarbonyltungsten**.

Visualization of a Typical Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of **hexacarbonyltungsten** via reductive carbonylation.

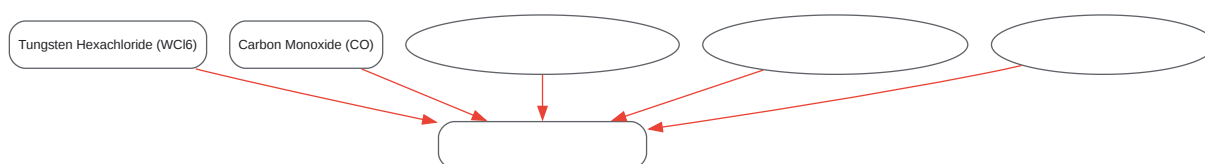


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Caption: General workflow for **hexacarbonyltungsten** synthesis.

Logical Relationship of Components

The following diagram illustrates the logical relationship between the key components in the reductive carbonylation synthesis of **hexacarbonyltungsten**.



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Caption: Key components for **hexacarbonyltungsten** synthesis.

Conclusion

The reductive carbonylation of tungsten hexachloride is a robust and scalable method for the synthesis of **hexacarbonyltungsten**. While various reducing agents can be employed, the use of a combination of carbonyl iron powder and pentacarbonyl iron offers a high-yield route, albeit with the need for stringent safety precautions due to the toxicity of the reagents. Further research into optimizing reaction conditions with less hazardous and more cost-effective reducing agents such as magnesium, zinc, or aluminum could broaden the accessibility of this important organometallic precursor. This guide provides a solid foundation for researchers to understand and implement the synthesis of **hexacarbonyltungsten** in a laboratory setting.

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